molecular formula C12H12ClNO5S3 B2559896 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol CAS No. 924444-98-4

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol

Cat. No. B2559896
CAS RN: 924444-98-4
M. Wt: 381.86
InChI Key: UVBSBDVFIWIIMM-UHFFFAOYSA-N
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Description

“2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also includes a tosyl group, which is derived from toluenesulfonic acid . The tosyl group is known to be a good leaving group in nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of such compounds often involves the conversion of an alcohol to a sulfonate ester . This process involves a nucleophilic substitution of the hydroxyl group . Sodium sulfinates can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronegativity of the sulfur and nitrogen atoms in the thiazole ring, as well as the tosyl group . The tosyl group is known to exert a strong electron-withdrawing influence when bonded to sp3 hybridized carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the tosyl group and the thiazole ring. The tosyl group is a good leaving group in nucleophilic substitution reactions . The thiazole ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the tosyl group. Thiazoles are known for their stability and resistance to reactivity with electrophiles . The tosyl group, being a good leaving group, can enhance the reactivity of the compound in nucleophilic substitution reactions .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that handling of similar organic compounds requires appropriate safety measures. For instance, ethanol, a simple alcohol, is highly flammable and can cause serious eye irritation . It’s reasonable to assume that “2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol” should be handled with similar caution.

Future Directions

The future research on this compound could focus on exploring its potential biological activities, given the known activities of compounds containing a thiazole ring and a tosyl group . Additionally, further studies could investigate the synthesis of this compound using different methods and its reactivity in various chemical reactions.

properties

IUPAC Name

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(13)20-12(14-11)21(16,17)7-6-15/h2-5,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBSBDVFIWIIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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